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molecular formula C18H21N3S B8608281 N-[2-(4,4-Dimethyl-3,4-dihydroquinolin-1(2H)-yl)phenyl]thiourea CAS No. 917898-57-8

N-[2-(4,4-Dimethyl-3,4-dihydroquinolin-1(2H)-yl)phenyl]thiourea

Cat. No. B8608281
M. Wt: 311.4 g/mol
InChI Key: LVJHMSWLKXUGKJ-UHFFFAOYSA-N
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Patent
US08329718B2

Procedure details

1e was heated at 80° C. in the presence of MeOH (2.5 mL and 1N NaOH 0.5 mL) for 40 min. LC-MS showed completion of the reaction. The solvent was concentrated, and 1N HCl was added followed by the addition of Et2O. The Et2O layer was separated and was washed with H2O (2×), brine, dried over MgSO4, filtered, and concentrated to dryness. The resulting crude if was used directly in the next step: LC-MS (ESI) 312.1 (M+H) (10-90% MeOH in H2O with 0.1% TFA in a 4 min run, tR=3.51 min).
Name
1e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:9][C:10]([NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N:19]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[C:22]([CH3:30])([CH3:29])[CH2:21][CH2:20]1)=[S:11])(=O)C1C=CC=CC=1>CO>[CH3:29][C:22]1([CH3:30])[C:23]2[C:28](=[CH:27][CH:26]=[CH:25][CH:24]=2)[N:19]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[NH:12][C:10]([NH2:9])=[S:11])[CH2:20][CH2:21]1

Inputs

Step One
Name
1e
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=S)NC1=C(C=CC=C1)N1CCC(C2=CC=CC=C12)(C)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated
ADDITION
Type
ADDITION
Details
1N HCl was added
ADDITION
Type
ADDITION
Details
followed by the addition of Et2O
CUSTOM
Type
CUSTOM
Details
The Et2O layer was separated
WASH
Type
WASH
Details
was washed with H2O (2×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
4 min
Name
Type
Smiles
CC1(CCN(C2=CC=CC=C12)C1=C(C=CC=C1)NC(=S)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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